![molecular formula C15H11BrO4 B2544778 4-Bromo-2-formylphenyl 4-methoxybenzoate CAS No. 443736-82-1](/img/structure/B2544778.png)
4-Bromo-2-formylphenyl 4-methoxybenzoate
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Description
“4-Bromo-2-formylphenyl 4-methoxybenzoate” is a chemical compound with the molecular formula C15H11BrO4 . It has an average mass of 335.149 Da and a monoisotopic mass of 333.984070 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom (Br), a formyl group (-CHO), and a methoxy group (-OCH3) attached to a phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C15H11BrO4), average mass (335.149 Da), and monoisotopic mass (333.984070 Da) .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of related bromophenol derivatives involves various chemical reactions, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, yielding compounds with high purity and specific structural features. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene demonstrates the complex chemical processes involved in producing bromophenol derivatives (Chen Bing-he, 2008).
Structural Features : The crystal structures of anisole derivatives, including those with bromo and methoxy groups, have been analyzed, revealing the influence of Br atoms on supramolecular interactions. These studies provide insights into the molecular packing behaviors and the significance of various functional groups in determining the crystal structure (R. Nestler, A. Schwarzer, T. Gruber, 2018).
Potential Applications
Liquid Crystal Properties : Certain bromophenol derivatives exhibit liquid crystalline behavior, which is of interest for applications in materials science, particularly in the development of novel liquid crystal displays and other optoelectronic devices (Guojie Wang, Min Li, M. Yu, Chaowei Guo, Xinfang Chen, Gao Li, E. Zhou, 2000).
Supramolecular Chemistry : The study of different supramolecular interactions mediated by Br atoms in the crystal structures of anisole derivatives highlights the potential of these compounds in the field of supramolecular chemistry. Such compounds could be used to design new materials with specific properties, including enhanced stability and novel interaction patterns (R. Nestler, A. Schwarzer, T. Gruber, 2018).
Antimicrobial and Antitumor Activities : Some bromophenol derivatives have been investigated for their antimicrobial and antitumor activities. These studies suggest potential pharmaceutical applications, particularly in developing new treatments for bacterial infections and cancer (Łukasz Popiołek, Anna Biernasiuk, 2016).
properties
IUPAC Name |
(4-bromo-2-formylphenyl) 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO4/c1-19-13-5-2-10(3-6-13)15(18)20-14-7-4-12(16)8-11(14)9-17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMZDKSZOZTTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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